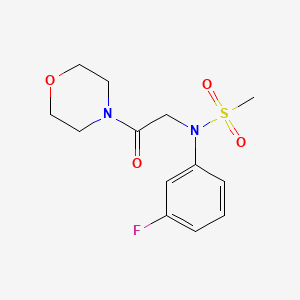![molecular formula C14H10ClFN2OS B5801434 N-{[(2-chlorophenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5801434.png)
N-{[(2-chlorophenyl)amino]carbonothioyl}-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-chlorophenyl)amino]carbonothioyl}-3-fluorobenzamide, commonly known as CPTH, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. CPTH is a potent inhibitor of histone acetyltransferases (HATs) and has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Wirkmechanismus
CPTH inhibits the activity of N-{[(2-chlorophenyl)amino]carbonothioyl}-3-fluorobenzamide, which are enzymes that acetylate histone proteins. Histone acetylation plays a crucial role in gene expression by regulating chromatin structure. By inhibiting N-{[(2-chlorophenyl)amino]carbonothioyl}-3-fluorobenzamide, CPTH alters the chromatin structure, leading to changes in gene expression. This alteration in gene expression is thought to be responsible for the anti-cancer effects of CPTH.
Biochemical and Physiological Effects
CPTH has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are important processes for cancer metastasis. CPTH has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for cancer growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
CPTH is a potent inhibitor of N-{[(2-chlorophenyl)amino]carbonothioyl}-3-fluorobenzamide, making it a valuable tool for studying the role of histone acetylation in gene expression and cancer biology. However, CPTH has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to work with in some assays. It also has some off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for CPTH research. One area of interest is the development of more potent and selective HAT inhibitors. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to CPTH treatment. Additionally, the combination of CPTH with other cancer therapies, such as immunotherapy, is an area of active research. Overall, CPTH has the potential to be a valuable tool for cancer research and therapy.
Synthesemethoden
The synthesis of CPTH involves the reaction of 2-chloroaniline with carbon disulfide and potassium hydroxide to form 2-chlorophenyl isothiocyanate. This intermediate is then reacted with 3-fluorobenzoyl chloride to form CPTH. The synthesis method has been optimized to improve the yield and purity of CPTH, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
CPTH has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. CPTH has also been shown to sensitize cancer cells to chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2OS/c15-11-6-1-2-7-12(11)17-14(20)18-13(19)9-4-3-5-10(16)8-9/h1-8H,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REENTBUJWWLVGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC(=CC=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-chlorophenyl)carbamothioyl]-3-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5801364.png)
![2-[(3,5-dimethylbenzyl)thio]acetamide](/img/structure/B5801370.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5801372.png)
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5801378.png)



![3-(2-furyl)-N-[(2-naphthylamino)carbonothioyl]acrylamide](/img/structure/B5801396.png)


![N'-[(5-bromo-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5801426.png)
![N-(tert-butyl)-3-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5801428.png)
![2-[(2-methyl-8-quinolinyl)amino]-4H-pyrido[3,2-e][1,3]thiazin-4-one](/img/structure/B5801442.png)